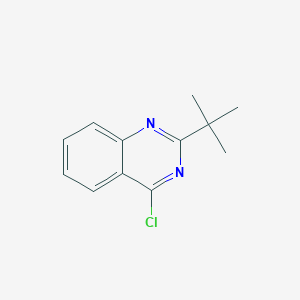

2-(tert-Butyl)-4-chloroquinazoline

Descripción general

Descripción

2-(tert-Butyl)-4-chloroquinazoline is a synthetic quinazoline derivative that has been used in a variety of scientific research applications. It is a versatile compound that has been used to study a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Catalysis and Alkylation Reactions

The synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is essential due to its wide industrial applications. A highly efficient catalyst is crucial for the alkylation of p-cresol and tert-butyl alcohol to produce 2-TBM. Researchers have developed an efficient and mild method using a deep eutectic solvent (DES) as the catalyst. Caprolactam acts as the hydrogen-bonding acceptor, while p-toluenesulfonic acid serves as the hydrogen-bonding donor. This method optimizes reaction parameters and demonstrates good recyclability of the catalyst .

Intermediate in Ether Production

tert-Butyl alcohol: (TBA) plays a vital role as an intermediate in the production of methyl tertiary butyl ether (MTBE) and ethyl tertiary butyl ether (ETBE) . These ethers are essential components in fuel additives and industrial processes .

Asymmetric Synthesis via tert-Butanesulfinamide

tert-Butanesulfinamide has gained prominence in asymmetric synthesis, particularly in the preparation of N-heterocycles. Researchers have illustrated its preference over p-toluenesulfinamide due to better yields and diastereoselectivity. This compound has been widely used in enantioselective reactions, contributing to the synthesis of various chiral molecules .

Organic Synthesis and Medicinal Chemistry

5-Tert-butyl-2-methoxyphenylboronic acid (5-TMPBA): , a derivative of 2-(tert-butyl)-4-chloroquinazoline, serves as a building block in organic synthesis. Researchers utilize it to construct more complex organic molecules. Additionally, it finds applications in medicinal chemistry.

Fine Chemicals and UV Absorbers

2-TBM, synthesized via the alkylation of p-cresol and tert-butyl alcohol, is widely used in the preparation of fine chemicals. It also serves as a UV absorber and polymerization inhibitor .

Additives in the Food Industry

Due to its convenient reaction process, the alkylation of p-cresol and tert-butyl alcohol remains an effective method for 2-TBM synthesis. This compound finds applications as an additive in the food industry .

Mecanismo De Acción

Target of Action

Related compounds such as tert-butylhydroquinone have been found to interact with various targets such as hemagglutinin

Mode of Action

For instance, tert-butylhydroquinone has been reported to have antibacterial activity . The exact interaction of 2-(tert-Butyl)-4-chloroquinazoline with its targets and the resulting changes are areas that warrant further investigation.

Biochemical Pathways

For example, tert-butyl groups have been used as probes for NMR studies of macromolecular complexes

Pharmacokinetics

A study on a related compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate (l-44), has been conducted in rats

Result of Action

For instance, tert-butyl groups have been shown to facilitate the deprotection of esters, ethers, carbonates, and carbamates

Action Environment

It’s worth noting that the action of related compounds can be influenced by environmental factors

Propiedades

IUPAC Name |

2-tert-butyl-4-chloroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-12(2,3)11-14-9-7-5-4-6-8(9)10(13)15-11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKKSASKQFKRHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-4-chloroquinazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Phenylpiperazin-1-YL)methyl]aniline](/img/structure/B3135616.png)

![4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3135645.png)

![3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B3135668.png)

![3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3135708.png)